molecular formula C12H13F4NSi B12853002 5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline

5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline

Cat. No.: B12853002
M. Wt: 275.32 g/mol
InChI Key: ROSBEKYFRWQMIW-UHFFFAOYSA-N
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Description

5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline is a fluorinated aromatic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of fluorine, trifluoromethyl, and trimethylsilyl groups, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted aromatic compounds.

Scientific Research Applications

5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activity. The trimethylsilyl group can also influence its reactivity and stability in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • 5-Fluoro-2-ethynylaniline
  • 4-(Trimethylsilyl)aniline

Uniqueness

5-Fluoro-4-(trifluoromethyl)-2-((trimethylsilyl)ethynyl)aniline is unique due to the combination of fluorine, trifluoromethyl, and trimethylsilyl groups in a single molecule. This unique combination imparts distinct chemical properties, such as increased lipophilicity, enhanced stability, and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13F4NSi

Molecular Weight

275.32 g/mol

IUPAC Name

5-fluoro-4-(trifluoromethyl)-2-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C12H13F4NSi/c1-18(2,3)5-4-8-6-9(12(14,15)16)10(13)7-11(8)17/h6-7H,17H2,1-3H3

InChI Key

ROSBEKYFRWQMIW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1N)F)C(F)(F)F

Origin of Product

United States

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